molecular formula C5HCl2N3O4 B12610758 2,3-Dichloro-4,6-dinitropyridine CAS No. 902771-30-6

2,3-Dichloro-4,6-dinitropyridine

Cat. No.: B12610758
CAS No.: 902771-30-6
M. Wt: 237.98 g/mol
InChI Key: JGHWUIPUHDQBSP-UHFFFAOYSA-N
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Description

2,3-Dichloro-4,6-dinitropyridine is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4,6-dinitropyridine typically involves the nitration of 2,3-dichloropyridine. The process begins with the chlorination of pyridine to obtain 2,3-dichloropyridine, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4,6-dinitropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in ethanol.

    Oxidation: Hydrogen peroxide in glacial acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2,3-Dichloro-4,6-diaminopyridine.

    Oxidation: this compound N-oxide.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4,6-dinitropyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chlorine atoms can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins or enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

    2,4,6-Trinitropyridine: Known for its high density and thermal stability, used in energetic materials.

    2,6-Dichloro-3,5-dinitropyridine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.

    4-Amino-2,6-dichloropyridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 2,3-Dichloro-4,6-dinitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of various compounds make it a valuable asset in both research and industry.

Properties

CAS No.

902771-30-6

Molecular Formula

C5HCl2N3O4

Molecular Weight

237.98 g/mol

IUPAC Name

2,3-dichloro-4,6-dinitropyridine

InChI

InChI=1S/C5HCl2N3O4/c6-4-2(9(11)12)1-3(10(13)14)8-5(4)7/h1H

InChI Key

JGHWUIPUHDQBSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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